molecular formula C22H25FN4O4S B7712299 1-(2-Fluorophenyl)-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine

1-(2-Fluorophenyl)-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine

Cat. No.: B7712299
M. Wt: 460.5 g/mol
InChI Key: JALYGVGGIDHIGL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a methoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The process may include:

    Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the piperazine core.

    Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets.

    Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine involves its interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties may contribute to binding affinity and specificity towards certain enzymes or receptors. The sulfonyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Lacks the sulfonyl and oxadiazole groups, making it less complex.

    4-Methoxybenzenesulfonylpiperazine: Does not contain the fluorophenyl and oxadiazole groups.

    1-(2-Fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine: Similar but lacks the oxadiazole ring.

Uniqueness

1-(2-Fluorophenyl)-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties. The presence of the oxadiazole ring, in particular, sets it apart from simpler analogs and may enhance its potential as a bioactive compound.

Properties

IUPAC Name

5-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4S/c1-15(2)21-24-22(31-25-21)17-14-16(8-9-20(17)30-3)32(28,29)27-12-10-26(11-13-27)19-7-5-4-6-18(19)23/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALYGVGGIDHIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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